molecular formula C5H7N3 B13119192 1-Methyl-3-vinyl-1H-1,2,4-triazole

1-Methyl-3-vinyl-1H-1,2,4-triazole

Cat. No.: B13119192
M. Wt: 109.13 g/mol
InChI Key: YDAFYUHLHYZTLC-UHFFFAOYSA-N
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Description

1-Methyl-3-vinyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound It belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-vinyl-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanobenzyl alcohol with formaldehyde in the presence of a base can yield the desired triazole compound . Another method involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. Transition metal-free conditions have also been explored for the synthesis of vinyl triazole derivatives, promoting green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-vinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-vinyl-1H-1,2,4-triazole involves its interaction with molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects . For instance, it can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

1-Methyl-3-vinyl-1H-1,2,4-triazole can be compared with other triazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

3-ethenyl-1-methyl-1,2,4-triazole

InChI

InChI=1S/C5H7N3/c1-3-5-6-4-8(2)7-5/h3-4H,1H2,2H3

InChI Key

YDAFYUHLHYZTLC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C=C

Origin of Product

United States

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